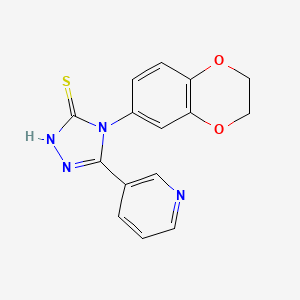![molecular formula C19H15N3O5 B4327215 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327215.png)
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one
Vue d'ensemble
Description
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one, also known as MNPDHP, is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. This compound has gained significant attention in recent years due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the AKT/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has also been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has several advantages for lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one also has some limitations, including its poor solubility in water and its limited availability in large quantities.
Orientations Futures
There are several future directions for the research on 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one. One possible direction is to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific signaling pathways and cellular targets. Furthermore, the development of new synthetic methods for 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one and its derivatives could lead to the discovery of novel compounds with improved biological activity and pharmacokinetic properties.
Applications De Recherche Scientifique
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antitumor, and antiviral properties. 3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and liver cancer. It has also been shown to inhibit the replication of the hepatitis C virus and the Zika virus.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydro-2H-pyrano[2,3-c]pyrazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-26-12-8-6-11(7-9-12)18-17-14(10-16(23)27-19(17)21-20-18)13-4-2-3-5-15(13)22(24)25/h2-9,14H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCBKCZPQJAONC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(CC(=O)OC3=NN2)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-(2-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N'-di-2,3-dihydro-1,4-benzodioxin-6-yl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4327136.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4327140.png)
![2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4327144.png)


![3-(4-chlorobenzyl)-1-[3-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4327154.png)
![2-[5-(2-thienyl)-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4327156.png)
![4-{[(4-ethoxyphenyl)amino]carbonyl}-2,3-diphenylisoxazolidine-5-carboxylic acid](/img/structure/B4327159.png)
![2,5-bis(3-bromophenyl)-3-(4-chlorophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4327160.png)
![ethyl 4-{[({5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4327167.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B4327172.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxoacetamide](/img/structure/B4327179.png)
![4-(1-benzyl-4,6-dimethoxy-1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4327207.png)
![3-(4-methoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327224.png)